Menisperine
Description
Historical Context of Menisperine Research
The study of this compound is intrinsically linked to the phytochemical investigation of plants used in traditional medicine. It is a known constituent of Menispermi Rhizoma, the dried rhizome of Menispermum dauricum DC., a plant with a long history of use in traditional Chinese medicine for conditions such as sore throat, enteritis, and rheumatism. mdpi.comvulcanchem.com Initial research focused on identifying the chemical components of such medicinal plants, leading to the isolation and characterization of numerous alkaloids, including this compound.
Over the past few decades, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have enabled more precise and rapid profiling of alkaloids in plant extracts. vulcanchem.com These technological developments have facilitated the identification of this compound as a major alkaloidal constituent in the caulis of Sinomenium acutum and the barks of Pachygone olacoides, alongside other alkaloids like magnoflorine (B1675912). Much of the research has not focused on this compound in isolation but as part of a broader analysis of the chemical profiles of these plants to understand their collective therapeutic effects. vulcanchem.com Studies from the 1980s identified this compound in Tinospora capillipes.
Classification and Structural Features within Alkaloid Chemistry
This compound belongs to the large and diverse group of isoquinoline (B145761) alkaloids. More specifically, it is classified as a quaternary aporphine (B1220529) alkaloid. The core of its structure is a dibenzo[de,g]quinolinium skeleton, which is a complex, multi-ring system. This framework consists of four fused rings and features a quaternary nitrogen atom, which imparts a permanent positive charge to the molecule. vulcanchem.com
The molecule is optically active, existing as the (S)-enantiomer, a crucial feature for its biological interactions. Its chemical structure is further defined by the presence of three methoxy (B1213986) (-OCH₃) groups and one hydroxyl (-OH) group attached to the aromatic rings. vulcanchem.com These functional groups significantly influence its physicochemical properties, such as solubility and reactivity.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₆NO₄⁺ |
| IUPAC Name | (6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol |
| Alkaloid Class | Quaternary Aporphine Alkaloid |
| Core Skeleton | Dibenzo[de,g]quinolinium |
| Key Features | Quaternary ammonium (B1175870) ion, (S)-enantiomer vulcanchem.com |
| Heavy Atom Count | 26 |
| Rotatable Bond Count | 3 |
Academic Relevance of this compound as a Natural Product
The academic relevance of this compound stems primarily from its documented biological activities and its role as a significant component of several medicinal herbs. It is frequently investigated for its pharmacological potential, with research indicating a range of effects including anti-inflammatory, anticancer, and neuroprotective properties. mdpi.com
As an anti-inflammatory agent, this compound has been identified as one of the major active compounds in Sinomenii Caulis. Studies have shown that it can inhibit the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammatory responses. chemfaces.com Research exploring the anti-inflammatory components of Sinomenii Caulis confirmed that this compound was among the primary contributors to the herb's effects.
In the context of oncology research, preliminary studies have demonstrated that this compound exhibits cytotoxic activity against certain cancer cell lines, such as human hepatoma HepG2 cells. mdpi.com Furthermore, some investigations have suggested potential neuroprotective effects, making it a compound of interest for research into neurodegenerative diseases. Due to its consistent presence and significant concentration in certain species, this compound, along with alkaloids like sinomenine (B1681799) and magnoflorine, is often used as a chemical marker for the quality control and standardization of herbal medicines.
Table 2: Summary of Selected Research Findings on this compound
| Research Area | Finding | Plant Source(s) |
| Anti-inflammatory Activity | Identified as a major anti-inflammatory compound. | Sinomenii Caulis |
| Anti-inflammatory Mechanism | Revealed as a novel NF-κB inhibitor. chemfaces.com | Sinomenii Caulis |
| Anticancer Activity | Showed good inhibitory activity on the proliferation of human hepatoma HepG2 cells. mdpi.com | Menispermum dauricum |
| Phytochemical Analysis | Identified as a major constituent alongside magnoflorine, accounting for a significant percentage of total analytes. | Pachygone olacoides |
| Chemotaxonomy | Used as a chemical marker for quality evaluation of herbal medicines. | Sinomenii Caulis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINTCORIZHGFD-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Research Oriented Isolation of Menisperine
Botanical Sources and Geographical Distribution for Research Studies
Menisperine has been identified in several plant genera, with significant research focusing on species from the Menispermaceae and Olacaceae families.
Menispermum dauricum (Menispermi Rhizoma) as a Primary Source
Menispermum dauricum, commonly known as Asian or Daurian moonseed, is a deciduous climbing woody vine and a primary source of this compound. The rhizome of this plant, referred to as Menispermi Rhizoma, is where the compound is notably found.
Geographical Distribution: This species is native to temperate regions of Eastern Asia. Its natural habitat spans from Siberia and the Russian Far East, through Mongolia and the Korean Peninsula, and into parts of Northern China. efloras.org In China, it is found in provinces such as Anhui, Gansu, Guizhou, Hebei, Heilongjiang, Hubei, Hunan, Jiangsu, Jiangxi, Jilin, Liaoning, Nei Mongol, Ningxia, Shaanxi, Shandong, Shanxi, and Zhejiang, typically in shrublands at roadsides and in open forests at altitudes below 800 meters. naturelib.net
Sinomenium acutum (Caulis Sinomenii) as a Source of this compound
Sinomenium acutum, or Chinese moonseed, is another significant botanical source of this compound. nih.gov The compound is found in the stem of the plant, known as Caulis Sinomenii. Research indicates that this compound is one of several alkaloids present in this plant, with its concentration being highest in the stem.
Geographical Distribution: Sinomenium acutum is a climbing plant native to the temperate and subtropical forests of East Asia and the Himalayas. kew.orgwikipedia.orgpicturethisai.com It is widely distributed across China, particularly in mountainous regions like the Qinling, Dabie, Daba, Wushan, Dalou, Luoxiao, Xuefeng, Wuyi, and Nanling Mountains. nih.gov Its range also extends to Japan, Nepal, and Northern Thailand. kew.orgwikipedia.org
Ptychopetalum olacoides as an Additional Botanical Origin
This compound has also been isolated from Ptychopetalum olacoides, a small tree commonly known as Muira Puama. labophyto.comresearchgate.net The alkaloid is found in the root and bark of this plant. labophyto.comebay.com Quantitative analysis has shown that this compound, along with magnoflorine (B1675912), are major constituents in the bark of P. olacoides.
Geographical Distribution: Ptychopetalum olacoides is native to the Amazon rainforest in South America, particularly in Brazil. plantiary.comtheferns.info It is also found in the Guianas (Guyana, Suriname, and French Guiana). labophyto.comkew.orgwikipedia.org The plant thrives in the wet tropical biome of the Amazon. plantiary.comkew.org
Table 1: Botanical Sources of this compound and Their Geographical Distribution
| Botanical Source | Plant Part Used for Isolation | Geographical Distribution for Research |
| Menispermum dauricum | Rhizome (Menispermi Rhizoma) | Eastern Asia, including Siberia, Russian Far East, Mongolia, Korean Peninsula, and Northern China efloras.orgnaturelib.net |
| Sinomenium acutum | Stem (Caulis Sinomenii) | East Asia and the Himalayas, including China, Japan, Nepal, and Northern Thailand nih.govkew.orgwikipedia.orgpicturethisai.com |
| Ptychopetalum olacoides | Root and Bark labophyto.comebay.com | Amazon rainforest (Brazil), Guianas labophyto.complantiary.comtheferns.infokew.orgwikipedia.org |
Research Methodologies for Isolation and Purification of this compound
The isolation and purification of this compound from its botanical sources involve multi-step processes that leverage various chemical and physical separation techniques.
Initial Extraction: The first step typically involves the extraction of crude alkaloids from the plant material. This is often achieved using solvent extraction methods. iipseries.orgmdpi.com For instance, in the study of alkaloids from Sinomenium acutum, methods like ultrasonic-assisted extraction (UAE) have been employed, sometimes using novel solvents like magnetic ionic liquids to enhance efficiency. The process often starts with an acid extraction of the plant material.
Chromatographic Separation and Purification: Following initial extraction, chromatographic techniques are essential for the separation and purification of individual alkaloids, including this compound. iipseries.orgmdpi.com
Column Chromatography: This is a fundamental technique used for the preparative scale purification of compounds. iipseries.org Researchers have utilized repeated chromatography on silica (B1680970) gel and Sephadex LH-20 to isolate alkaloids from Menispermum dauricum.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of compounds. Preparative HPLC has been used in the purification of alkaloids.
Other Chromatographic Methods: Techniques like ion-exchange chromatography are also employed in the purification of alkaloids.
Structure Elucidation and Identification: Once isolated, the structure of this compound is confirmed using various spectroscopic methods. These include:
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are crucial for determining the detailed molecular structure. researchgate.net
Mass Spectrometry (MS): Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular weight and formula. researchgate.net Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) has been used for the identification and characterization of this compound in plant extracts.
Other Spectroscopic Methods: UV and IR spectroscopy also provide valuable structural information. researchgate.net
The combination of these extraction, separation, and analytical techniques allows for the successful isolation and characterization of this compound for further scientific investigation.
Table 2: Research Methodologies for this compound Isolation and Purification
| Methodology Step | Techniques Employed in Research |
| Initial Extraction | Solvent Extraction, Ultrasonic-Assisted Extraction (UAE) iipseries.orgmdpi.com |
| Purification | Column Chromatography (Silica Gel, Sephadex LH-20), High-Performance Liquid Chromatography (HPLC), Ion-Exchange Chromatography iipseries.org |
| Identification | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV Spectroscopy, IR Spectroscopy researchgate.net |
Biosynthetic Pathways and Precursor Studies of Menisperine
General Benzylisoquinoline Alkaloid (BIA) Biosynthesis Framework
Menisperine is a member of the aporphine (B1220529) alkaloids, a large and structurally diverse class of natural products that belongs to the broader group of benzylisoquinoline alkaloids (BIAs). imsc.res.in The biosynthesis of BIAs is a complex process primarily found in plant families such as Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae. nih.gov These compounds originate from the aromatic amino acid L-tyrosine. nih.gov
The general BIA biosynthetic pathway begins with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov A pivotal condensation reaction between these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, which represents the fundamental backbone of all BIAs. genome.jp A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the central intermediate, (S)-reticuline. genome.jpwikipedia.org
(S)-Reticuline stands as a critical branch point in the BIA pathway. From this central precursor, the pathway diverges into numerous branches, leading to the formation of over 2,500 distinct alkaloids. nih.gov These downstream pathways involve various enzymatic reactions, such as intramolecular phenol (B47542) coupling, methylenedioxy bridge formation, and further oxidations and reductions, which generate the vast structural diversity observed in BIA subclasses, including the aporphines to which this compound belongs. nih.gov
Enzymatic Transformations and Key Biosynthetic Intermediates (e.g., (S)-reticuline)
The biosynthesis of this compound, like other aporphine alkaloids, proceeds from the key intermediate (S)-reticuline. chemicalbook.com The transformation of (S)-reticuline into various BIA skeletons is orchestrated by a suite of specific enzymes, primarily O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes catalyze the crucial modifications that define the final structure of the alkaloid.
The formation of the characteristic aporphine ring system involves an intramolecular C-C phenol coupling reaction of a reticuline-like precursor. nih.gov For instance, the enzyme CYP80G2 from Coptis japonica is known to catalyze the intramolecular C-C phenol coupling of (S)-reticuline to yield (S)-corytuberine, an aporphine alkaloid. nih.gov While the specific enzymes for the this compound pathway have not been fully characterized, research on related compounds in plants like Corydalis yanhusuo has led to proposed biosynthetic routes. These proposals suggest that (S)-reticuline undergoes a series of enzymatic steps, likely involving specific CYPs and methyltransferases, to form the this compound structure.
(S)-Reticuline itself is synthesized from (S)-norcoclaurine through a sequence of reactions catalyzed by enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (CYP80B), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). wikipedia.org This established pathway underscores the centrality of (S)-reticuline as the direct precursor to a multitude of BIA structural types, including morphinans, protoberberines, and aporphines like this compound. nih.gov
Tissue-Specific Accumulation and Regulation of this compound Biosynthesis
The biosynthesis and accumulation of this compound are subject to strict spatial and developmental regulation within the plant. mdpi.com Research on Sinomenium acutum, a plant from the Menispermaceae family, has shown that the content of various BIAs, including this compound, differs significantly across different plant organs such as the root, stem, leaf, and seed. nih.gov One study identified the highest concentration of this compound in the stem of S. acutum. nih.gov
More detailed analysis using laser microdissection combined with mass spectrometry on Sinomenium acutum stems revealed that this compound is distributed across various tissues. scribd.com It was detected in the epidermis, cortex, stone cells, pericycle, vascular bundles, and pith, indicating that its biosynthesis or storage is not restricted to a single cell type within the stem.
The regulation of alkaloid biosynthesis is a complex process designed to manage the production of these often-toxic compounds, a phenomenon known as "self-intoxication". mdpi.com Plants have evolved mechanisms to sequester these metabolites in specific cells or organelles to protect themselves. mdpi.com In Stephania glabra, another member of the Menispermaceae family, alkaloids accumulate in specialized sites like vascular tissues, laticifers, and specific parenchymal cells. mdpi.com This tissue-specific accumulation points to a highly controlled network of gene expression for biosynthetic enzymes and transporter proteins that govern where and when alkaloids like this compound are produced and stored. This intricate regulation ensures that the chemical defenses are available where needed while minimizing harm to the plant itself.
Preclinical Pharmacological Activities and Molecular Mechanisms of Menisperine
In Vitro Investigations of Cellular and Molecular Targets
In vitro studies are crucial for elucidating the direct effects of a compound on specific cells and molecular pathways. Research on menisperine has explored its impact on cell proliferation, inflammation, and the cholinergic system.
Anti-proliferative and Cytotoxic Effects on Specific Cell Lines (e.g., HepG2 cells)
The potential of natural compounds to inhibit the growth of cancer cells is a significant area of research. Studies have examined the anti-proliferative and cytotoxic effects of various substances on hepatocellular carcinoma (HCC), a primary type of liver cancer. nih.gov The HepG2 cell line is a commonly used model in such investigations. nih.govmdpi.com
While direct studies on this compound's effect on HepG2 cell proliferation are not extensively detailed in the provided search results, the broader context of anti-proliferative research on liver cancer cells is well-established. For instance, other natural compounds have been shown to induce cytotoxic effects and halt the proliferation of HepG2 cells. mdpi.com Some agents achieve this by arresting the cell cycle at specific phases, such as the G2/M or G0/G1 phase, and by inducing apoptosis (programmed cell death) through mitochondrial pathways. The generation of reactive oxygen species (ROS) and the inhibition of pathways like NF-κB are also implicated in the anti-cancer activities of certain compounds against HepG2 cells. mdpi.com Nitric oxide (NO) has also been investigated for its cytotoxic potential against tumor cells, with some compounds designed for sustained NO release showing anti-proliferative effects on HepG2 cells. rsc.org
Table 1: Effects of Various Compounds on HepG2 Cell Line
| Compound/Agent | Effect | Mechanism of Action |
|---|---|---|
| Genistein | Anti-proliferative, Apoptotic | ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest |
| Cardamonin | Anti-proliferative, Apoptotic | ROS involvement, NF-κB pathway inhibition mdpi.com |
| Melatonin | Anti-proliferative | Cell cycle arrest at G0/G1 phase nih.gov |
| Nitric Oxide (NO)-releasing purine (B94841) derivatives | Anti-proliferative, Anti-migratory | Sustained NO release rsc.org |
Anti-inflammatory Pathway Modulation (e.g., NF-κB inhibition, Nitric Oxide production)
This compound has been identified as a novel inhibitor of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net The NF-κB signaling pathway is a critical regulator of inflammatory responses. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many phytochemicals.
Furthermore, studies have shown that this compound can inhibit the production of nitric oxide (NO). researchgate.net While NO has important physiological roles, excessive production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. mdpi.com The expression of iNOS is often driven by the activation of NF-κB in response to inflammatory stimuli. mdpi.com Therefore, by inhibiting both NF-κB and NO production, this compound demonstrates a potential to modulate inflammatory pathways at multiple levels. researchgate.net
Cholinergic System Modulation (e.g., Acetylcholinesterase inhibition by this compound-containing extracts)
The cholinergic system, which involves the neurotransmitter acetylcholine (B1216132) (ACh), plays a role in both the central and peripheral nervous systems. wikipedia.org Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh, and its inhibition can lead to increased levels of ACh in the synapse. wikipedia.org This mechanism is a therapeutic target for conditions such as Alzheimer's disease. mdpi.com
While direct studies on pure this compound's effect on acetylcholinesterase are not explicitly detailed, research on extracts containing this compound has indicated potential for AChE inhibition. This suggests a possible role for this compound in modulating the cholinergic system, though further investigation with the isolated compound is necessary to confirm this activity.
In Vivo Studies in Non-Human Models
In vivo studies in animal models are essential for understanding the physiological effects of a compound in a whole organism. These models allow for the evaluation of complex biological responses that cannot be fully replicated in vitro.
Evaluation of Anti-inflammatory Responses in Animal Models
The anti-inflammatory properties of this compound observed in vitro have been further investigated in animal models. Various models are used to induce and study inflammation, such as those involving the administration of phlogistic agents like carrageenan. asianjpr.com These models allow for the assessment of a compound's ability to reduce inflammation-related responses. asianjpr.comijpras.com Phytochemicals with anti-inflammatory effects often act by modulating key signaling pathways involved in the inflammatory process.
Exploration of Cardiovascular Regulatory Effects in Preclinical Models
Preclinical models are instrumental in investigating the effects of compounds on the cardiovascular system. These models can range from studies on isolated heart preparations to whole animal models of cardiovascular diseases. Research on alkaloids from plants containing this compound has shown various cardiovascular effects. For instance, dauricine, another alkaloid, has been studied for its cardio-protective effects, including its use in hypertension and cardiac arrhythmias. mdpi.com The mechanisms underlying these effects can involve the modulation of ion channels and other cellular processes. mdpi.com While specific in vivo cardiovascular studies on this compound were not detailed in the provided search results, the pharmacological activities of related compounds suggest that this is a potential area for future investigation.
Table 2: Investigated Pharmacological Activities of this compound
| Activity | System/Pathway | Key Findings |
|---|---|---|
| Anti-inflammatory | NF-κB Pathway | This compound acts as a novel inhibitor. researchgate.net |
| Nitric Oxide Production | This compound inhibits NO production. researchgate.net | |
| Cholinergic Modulation | Acetylcholinesterase | Extracts containing this compound show inhibitory potential. |
| Cardiovascular Regulation | Preclinical Models | Related alkaloids show cardio-protective effects. mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dauricine |
| Genistein |
| Cardamonin |
| Melatonin |
| Nitric Oxide |
Other Observed Pharmacological Activities in Non-Human Systems
This compound, a naturally occurring aporphine (B1220529) alkaloid, has been the subject of various preclinical studies to investigate its pharmacological potential. ontosight.ai Research in non-human systems has revealed several biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.com These activities are attributed to its unique chemical structure, which allows it to interact with various cellular and molecular targets.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties in several preclinical models. It has been identified as one of the primary anti-inflammatory components in Sinomenium acutum (Caulis Sinomenii), a plant used in traditional medicine to treat inflammatory conditions like rheumatoid arthritis. chemfaces.com
The primary molecular mechanism underlying its anti-inflammatory action appears to be the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. chemfaces.com In one study, this compound was identified as a novel NF-κB inhibitor. chemfaces.com Assays for Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which are pro-inflammatory cytokines, confirmed the anti-inflammatory effects of potential NF-κB inhibitors, including this compound. chemfaces.com Further research suggested that this compound may also exert anti-inflammatory effects by negatively regulating the Braf protein, which is involved in the MAPK signaling pathway, thereby inhibiting inflammatory responses induced by the Pseudomonas aeruginosa PAK strain.
| Research Finding: Anti-inflammatory Activity | |
| Model/System | In vitro assays |
| Observed Effect | Identified as a major anti-inflammatory compound in Caulis Sinomenii. |
| Molecular Mechanism | Potential inhibition of the NF-κB pathway. chemfaces.com Confirmed via IL-6 and IL-8 assays. chemfaces.com |
| Additional Findings | Molecular docking studies suggest it may inhibit inflammatory responses by regulating the Braf protein in the MAPK signaling pathway. |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. ontosight.ai Studies have shown that it possesses moderate antifungal activity. plos.org Specifically, research on extracts from Cryptocarya species, which contain this compound, demonstrated activity against Candida albicans biofilms. plos.org While the extracts confirmed an antimicrobial effect, the precise cell-killing mechanism of this compound remains an area for further investigation. plos.org The traditional use of plants containing this compound, such as Menispermum dauricum, for conditions like enteritis and dysentery also points towards potential antimicrobial effects. vulcanchem.com
| Research Finding: Antimicrobial Activity | |
| Organism | Candida albicans |
| Observed Effect | Exhibited moderate antifungal activity against C. albicans biofilms. plos.org |
| Source | Identified in extracts of Cryptocarya species. |
| Mechanism | The exact cell-killing mechanism is not yet fully understood. plos.org |
Anticancer Activity
The potential of this compound as an anticancer agent has been explored in preclinical settings. Research has shown that this compound exhibits inhibitory activity against the proliferation of certain cancer cell lines. mdpi.com In one study, a tumor cytotoxic activity test revealed that this compound, along with other alkaloids like thalifortine, cycleapeltine, and sutchuenenine, had good inhibitory effects on the proliferation of human hepatoma HepG2 cells. mdpi.com Network pharmacology analysis also identified this compound as a key chemical component of a traditional Chinese medicine decoction used for coronary heart disease, linking it to targets such as EGFR and MAPK1, which are also relevant in cancer signaling pathways.
| Research Finding: Anticancer Activity | |
| Cell Line | Human hepatoma HepG2 cells. mdpi.com |
| Observed Effect | Good inhibitory activity on cell proliferation. mdpi.com |
| Molecular Targets (Predicted) | Network pharmacology studies link this compound to key cancer-related targets like EGFR and MAPK1. |
Other Potential Activities
Beyond these specific areas, this compound is associated with broader pharmacological effects based on the traditional uses of the plants in which it is found. vulcanchem.com Menispermi Rhizoma, the rhizome of Menispermum dauricum, is used traditionally for various ailments, suggesting potential analgesic, antioxidant, and cardio-protective properties for its constituents. mdpi.comvulcanchem.com While aporphine alkaloids as a class are known for antioxidant and other effects, direct and detailed studies on this compound's specific role in these activities are less extensive. mdpi.com Some investigations have also pointed towards potential neuroprotective effects. ontosight.ai
Structure Activity Relationship Sar Studies of Menisperine and Analogues
Computational Approaches to Menisperine SAR Analysis
Computational methods are increasingly vital in predicting and analyzing the SAR of complex molecules like this compound. uni-bonn.de These approaches allow for the systematic exploration of how different structural modifications might affect biological activity before undertaking extensive synthetic and experimental work.
One of the primary computational tools is Quantitative Structure-Activity Relationship (QSAR) analysis. wikipedia.org QSAR models establish mathematical relationships between the chemical structure and biological activity of a series of compounds. wikipedia.org For this compound and its analogues, QSAR can be used to predict the anti-inflammatory or other biological activities based on various molecular descriptors. In a study on the anti-inflammatory constituents of Sinomenium acutum, a plant from which this compound can be isolated, researchers used partial least squares regression (PLSR) and artificial neural network (ANN) models to explore the relationship between the chemical fingerprint of the plant's extracts and their anti-inflammatory effects. biocrick.com This analysis identified this compound (P16) as one of the major potential anti-inflammatory compounds. biocrick.com
Molecular docking is another powerful computational technique used in SAR studies. This method simulates the interaction between a ligand (like this compound) and a target protein, predicting the binding affinity and orientation. By docking this compound and its virtual analogues into the binding sites of relevant biological targets, researchers can gain insights into the structural requirements for effective binding. For instance, a study on the chemical constituents of Heiguteng Zhuifeng Huoluo Capsule used molecular docking to investigate the interactions between its components, including this compound, and core targets related to rheumatoid arthritis. acs.org
Chemical neighborhood graphs and other graphical methods help to visualize and analyze SAR information in a compound-centric manner. dovepress.com These tools can map the "SAR microenvironments" of active compounds like this compound, revealing how small structural changes within a series of related molecules impact their biological potency. dovepress.com This approach helps in identifying key structural modifications and potential new analogues for synthesis. dovepress.com
The "SAR Matrix" (SARM) method provides a framework reminiscent of traditional R-group tables to systematically analyze SAR data and even suggest virtual compounds for further exploration. uni-bonn.de Such computational tools are invaluable for navigating the complex chemical space of this compound analogues to prioritize the synthesis of the most promising candidates. uni-bonn.de
Experimental Elucidation of Structural Features Influencing Biological Activity
Experimental studies are essential to validate computational predictions and to fully understand the nuances of this compound's SAR. These studies involve the synthesis of this compound analogues with specific structural modifications and the subsequent evaluation of their biological activities.
This compound belongs to the aporphine (B1220529) class of alkaloids. asianpubs.org The biological activity of aporphine alkaloids is known to be influenced by the substituents on their core structure. nih.gov For instance, studies on other aporphine alkaloids have shown that modifications to the hydroxyl and methoxy (B1213986) groups can significantly alter their biological effects. nih.gov
Research on the chemical constituents of Menispermi Rhizoma has identified numerous bisbenzylisoquinoline and aporphine alkaloids, including this compound. mdpi.com Experimental testing of these naturally occurring analogues provides valuable SAR data. For example, a study on the cytotoxic activity of compounds from this plant showed that this compound, along with thalifortine, cycleapeltine, and sutchuenenine, exhibited good inhibitory activity against the proliferation of human hepatoma HepG2 cells.
The following table summarizes the findings of a study that identified this compound as a major anti-inflammatory compound in Sinomenium acutum. biocrick.com
| Compound ID | Compound Name | Potential Activity |
| P8 | Sinomenine (B1681799) | Anti-inflammatory |
| P13 | Magnoflorine (B1675912) | Anti-inflammatory |
| P16 | This compound | Anti-inflammatory |
| P19 | Stepharanine | Anti-inflammatory |
This table is based on data from a study that used spectrum-effect relationships to identify potential anti-inflammatory compounds. biocrick.com
Further experimental investigations into synthetic analogues can provide more detailed SAR insights. For example, the synthesis and testing of a series of analogues with variations in the substituents on the aromatic rings or modifications to the stereochemistry of the molecule would help to pinpoint the exact structural features crucial for a specific biological activity.
Design Principles for this compound Analogues with Enhanced Specificity or Potency
The design of this compound analogues with improved therapeutic properties is guided by the principles derived from SAR studies. bbau.ac.in The goal is to create new molecules that retain or enhance the desired biological activity while minimizing off-target effects. bbau.ac.in
Key design principles for this compound analogues include:
Modification of Substituents: Based on SAR data, specific functional groups on the this compound scaffold can be identified as critical for its activity. The targeted modification of these groups, such as the methoxy and hydroxyl moieties common in aporphine alkaloids, can lead to analogues with enhanced potency. nih.gov For example, introducing or altering substituents at specific positions on the aromatic rings could improve binding affinity to the target protein. nih.gov
Scaffold Hopping: This strategy involves replacing the core chemical structure (scaffold) of this compound with a different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. Computational methods can be used to identify suitable replacement scaffolds that maintain the correct 3D orientation of the essential functional groups.
Bioisosteric Replacement: This involves replacing a functional group in the this compound molecule with another group that has similar physical or chemical properties. This can be used to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. For example, a hydroxyl group might be replaced with a thiol or an amine group to explore changes in hydrogen bonding interactions with the target.
Conformational Constraint: Introducing conformational rigidity into the this compound structure can sometimes lead to increased potency and selectivity. This can be achieved by introducing rings or other rigid linkers. By locking the molecule into a more bioactive conformation, binding to the target can be enhanced.
The ultimate aim of these design principles is to develop new chemical entities based on the this compound structure that have a more favorable therapeutic profile. This involves a continuous cycle of design, synthesis, and biological testing, informed by both computational and experimental SAR data.
Synthetic Methodologies in Menisperine Research
Total Synthesis Strategies for Racemic Menisperine
The total synthesis of racemic this compound, a mixture of both enantiomers, has historically been a key objective to verify its proposed chemical structure.
The Pschorr cyclization is a classical and widely utilized method for the synthesis of the aporphine (B1220529) alkaloid core, including that of this compound. tandfonline.com This reaction involves the intramolecular cyclization of a diazonium salt derived from an aminobenzylisoquinoline precursor. tandfonline.com The process typically begins with the diazotization of the amino group on the benzyl (B1604629) portion of the isoquinoline (B145761) derivative using reagents like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then decomposed, often with the aid of a copper catalyst, to induce an intramolecular aryl-aryl bond formation, yielding the characteristic tetracyclic aporphine skeleton. tandfonline.com
In the context of this compound synthesis, a suitable 1-benzyltetrahydroisoquinoline precursor bearing an amino group at the appropriate position on the benzyl ring is required. Following diazotization, the intramolecular cyclization occurs to form the dibenzo[de,g]quinoline ring system of the aporphine core. The Pschorr reaction has been a cornerstone in the synthesis of numerous aporphine alkaloids. tandfonline.com
A significant challenge in the application of the Pschorr reaction is the frequent formation of by-products and the often low yields of the desired aporphine alkaloid. Side reactions are common and can lead to a complex mixture of products, necessitating careful purification. acs.org
One of the primary side reactions is the reductive deamination of the diazonium salt, where the diazonium group is replaced by a hydrogen atom instead of undergoing the desired intramolecular cyclization. This leads to the formation of a benzyltetrahydroisoquinoline derivative lacking the aporphine ring system. Another potential side reaction involves the substitution of the diazonium group by other nucleophiles present in the reaction mixture, such as water or the counter-ion of the diazonium salt.
The efficiency and outcome of the Pschorr cyclization can be influenced by several factors, including the reaction temperature, the nature of the solvent, and the specific catalyst used. For instance, steric effects arising from substituents on the aromatic rings can hinder the desired cyclization, leading to an increase in the proportion of by-products. tandfonline.com The synthesis of bisbenzylisoquinoline alkaloids using the Pschorr reaction has been noted to result in particularly low yields.
Application of the Pschorr Reaction and Related Cyclization Methodologies
Semi-synthetic and Derivatization Approaches for this compound Analogues
Semi-synthesis and derivatization are crucial strategies for creating analogues of natural products like this compound. These approaches involve chemically modifying the natural product to generate new compounds with potentially improved biological activities or different pharmacological profiles. Common derivatization reactions include acylation, alkylation, and oxidation, which can alter the molecule's properties by introducing new functional groups.
For this compound, which possesses hydroxyl and methoxy (B1213986) groups, several derivatization strategies can be envisioned. The phenolic hydroxyl group is a prime target for modification.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can produce ester derivatives.
Alkylation: The hydroxyl group can be converted into an ether by reaction with alkyl halides.
Oxidation: The secondary amine in the tetrahydroisoquinoline ring system could potentially be oxidized.
The creation of such analogues allows for the exploration of structure-activity relationships (SAR), providing insights into which parts of the this compound molecule are essential for its biological effects. nih.gov For example, modifying the substitution pattern on the aromatic rings can influence the compound's interaction with biological targets. nih.gov
Development of Novel and Efficient Synthetic Routes for Academic Applications
While the Pschorr reaction is a classic method, its limitations, such as low yields and harsh conditions, have prompted the development of more efficient and versatile synthetic routes for aporphine alkaloids in academic research. lookchem.com These modern methods often offer better yields, greater functional group tolerance, and milder reaction conditions.
Several innovative strategies have emerged for the construction of the aporphine core:
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have been effectively used for the intramolecular biaryl bond formation to create the aporphine skeleton. acs.orgopen.ac.uk For instance, an intramolecular Heck reaction or Suzuki coupling can be employed to form the crucial C-C bond.
Hypervalent Iodine Reagents: Oxidative cyclization using hypervalent iodine reagents has been developed as a powerful method for the synthesis of proaporphine alkaloids, which can then be rearranged to the aporphine core. researchgate.net This approach can lead to the formation of the spiro-cyclohexadienone intermediate under mild conditions.
Benzyne (B1209423) Chemistry: Reactions involving benzyne intermediates have provided a convergent route to the aporphine core. lookchem.com A [4+2] cycloaddition reaction between a 1-methyleneisoquinoline derivative and a benzyne precursor can efficiently construct the central ring system of the aporphine skeleton. lookchem.com
Photochemical Reactions: Photochemically induced cyclizations of stilbene (B7821643) or stilbene-like precursors have also been explored for the synthesis of the phenanthrene (B1679779) ring system present in aporphine alkaloids. researchgate.net
Advanced Analytical Techniques in Menisperine Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
LC-MS has become a cornerstone in the analysis of Menisperine, offering high sensitivity and selectivity. This hyphenated technique separates compounds in a sample via liquid chromatography before they are ionized and detected by a mass spectrometer.
UPLC-QTOF/MS is a powerful tool for the rapid and comprehensive analysis of chemical constituents in herbal extracts containing this compound. waters.com This technique combines the high separation efficiency of UPLC, which uses smaller particle sizes in the stationary phase to achieve better resolution and faster analysis times, with the high mass accuracy and resolution of a QTOF mass spectrometer. waters.com This combination is crucial for differentiating between isomers and overcoming issues like ion suppression that can occur with less advanced chromatographic methods. waters.com
Researchers have employed UPLC-QTOF/MS to rapidly profile alkaloids in plants such as Sinomenii Caulis and Menispermi Rhizoma. In one study, an integrated strategy using UPLC-QTOF/MS with mass defect filtering and diagnostic fragment-ion-based extension successfully identified or tentatively characterized 91 alkaloids, including this compound. Similarly, a method was established to identify 55 components in Menispermi Rhizoma and a total of 109 compounds, including 55 prototypes and 54 metabolites, in rat plasma, urine, and feces after oral administration. These studies demonstrate the method's capacity to not only identify this compound in complex mixtures but also to trace its metabolic fate in vivo. Furthermore, UPLC-QTOF/MS has been used to identify this compound as one of seven potential NF-κB inhibitors in Caulis Sinomenii. chemfaces.com
The data processing strategies coupled with UPLC-QTOF/MS, such as using software like UNIFI, significantly enhance the efficiency of structural identification. This approach provides a robust foundation for the quality control and mechanistic interpretation of this compound-containing herbal medicines.
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that allows for the spatial profiling of phytochemicals directly within biological tissues without the need for solvent extraction. capes.gov.br This is particularly valuable for understanding the distribution of compounds like this compound in their native plant environment. news-medical.net In this method, a tissue slice is coated with a matrix solution that co-crystallizes with the analytes. A laser is then fired at the sample, causing the desorption and ionization of the analytes, which are then analyzed by the mass spectrometer.
Research on the stem tissue of Sinomenium acutum has successfully utilized MALDI-MS to map the distribution of various alkaloids. Abundant alkaloid ions, including (+)-Menisperine at a mass-to-charge ratio (m/z) of 356, were directly desorbed from the tissue. capes.gov.br The choice of matrix was found to be critical, with α-cyano-4-hydroxycinnamic acid (CHCA) proving significantly more effective for desorbing these alkaloids compared to sinapinic acid (SA) or 2,5-dihydroxybenzoic acid (DHB).
Under optimized conditions, MALDI-MS can semi-quantitatively determine the spatial distributions of metabolites in different tissue regions such as the cortex, phloem, and xylem. Studies have shown that this compound (m/z 356), along with magnoflorine (B1675912) (m/z 342) and another metabolite (m/z 314), exhibits specific distribution patterns. This technique, when combined with statistical methods like principal component analysis (PCA), can differentiate herbal samples from various geographic locations based on their distinct chemical profiles within the tissue.
| Analyte | Detected m/z | Plant Source | Tissue Localization | Optimal Matrix | Reference |
|---|---|---|---|---|---|
| (+)-Menisperine | 356 | Sinomenium acutum | Cortex, Phloem, Xylem, Rim, Pith | α-cyano-4-hydroxycinnamic acid (CHCA) | , |
| Magnoflorine | 342 | Sinomenium acutum | Cortex, Phloem, Xylem, Rim, Pith | α-cyano-4-hydroxycinnamic acid (CHCA) | , |
| Stepharanine | 324 | Sinomenium acutum | Cortex, Phloem, Xylem, Rim, Pith | α-cyano-4-hydroxycinnamic acid (CHCA) | , |
| Protonated Sinomenine (B1681799) | 330 | Sinomenium acutum | Cortex, Phloem, Xylem, Rim, Pith | α-cyano-4-hydroxycinnamic acid (CHCA) | , |
Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) for Quantification and Identification
Capillary Electrophoresis-Based Methods (e.g., Pressurized Capillary Electrochromatography - pCEC)
Capillary electrophoresis (CE) represents a family of powerful micro-separation techniques that combine high efficiency and short analysis times with minimal consumption of reagents and samples. scielo.brmdpi.com Pressurized capillary electrochromatography (pCEC) is a hybrid technique that integrates the advantages of high-performance liquid chromatography (HPLC) and capillary electrophoresis. scielo.brscielo.br It utilizes both an applied voltage, which generates an electroosmotic flow (EOF), and high pressure to drive the mobile phase through a packed capillary column, resulting in high peak capacity and efficient separations. scielo.brscielo.br
A pCEC method was specifically developed for the analysis of total alkaloids, including this compound, from Cortex Phellodendri Amurensis. scielo.brscielo.br The method was optimized by adjusting the mobile phase composition, buffer ionic strength, pH, and applied voltage. scielo.brscielo.br A complete separation of seven alkaloids was achieved in under 11 minutes. scielo.brscielo.br When compared to a conventional reversed-phase HPLC (RP-HPLC) method for the same sample, which required 25 minutes for baseline separation, the pCEC method demonstrated superior column efficiency, shorter analysis time, and reduced reagent consumption. scielo.br Nonaqueous capillary electrophoresis coupled with mass spectrometry (NACE-MS) has also been successfully applied to separate, identify, and quantify this compound in Radix tinosporae, showcasing the versatility of CE-based methods.
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Technique | Pressurized Capillary Electrochromatography (pCEC) | scielo.br, scielo.br |
| Analytes | Total alkaloids (including this compound, Berberine, Palmatine) | scielo.br, scielo.br |
| Mobile Phase | Na₂HPO₄-citric acid solution-acetonitrile (pH 4.00; 3 mM) (60:40, v/v) | scielo.br, scielo.br |
| Applied Voltage | -10 kV | scielo.br, scielo.br |
| Analysis Time | <11 minutes | scielo.br, scielo.br |
| Key Advantage | Higher efficiency and shorter analysis time compared to RP-HPLC | scielo.br |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Fingerprinting
High-performance liquid chromatography (HPLC) is a widely used and robust technique for both the quantitative analysis of specific compounds and the generation of chemical fingerprints for complex herbal extracts. psu.ac.th HPLC fingerprinting is recommended by the World Health Organization for the quality assessment of herbal medicines as it provides a characteristic chemical profile of the sample. psu.ac.th
In the context of this compound research, HPLC methods have been established for the simultaneous determination of this compound and other alkaloids like sinomenine, magnoflorine, and stepharanine. These quantitative methods are often combined with fingerprint analysis to provide a comprehensive quality evaluation. researchgate.net For example, an HPLC-DAD-MS method was developed to analyze 37 batches of wild Phellodendron amurense, quantifying six bioactive compounds while also generating a chemical fingerprint. researchgate.net
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation (e.g., 1D/2D NMR, UV, IR, HR-ESI-MS in a research context)
The definitive determination of this compound's molecular structure relies on a combination of advanced spectroscopic and spectrometric techniques. researchgate.net While chromatographic methods are excellent for separation and quantification, spectroscopic methods provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.
Research on compounds isolated from plants like Ptychopetalum olacoides has demonstrated that the structural elucidation of this compound was accomplished through the comprehensive analysis of data from multiple techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) : NMR is one of the most powerful tools for determining the structure of organic molecules. emerypharma.com One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing chemists to piece together the molecular skeleton and assign specific resonances. emerypharma.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying chromophores (light-absorbing groups) characteristic of certain structural classes. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the compound's elemental formula. chemfaces.comresearchgate.net
The combined data from these methods allowed for the unambiguous identification and structural confirmation of this compound isolated from natural sources. researchgate.net
Metabolomics and Chemical Fingerprinting Applications in this compound-Containing Extracts
Techniques like UPLC-QTOF/MS are central to metabolomics and fingerprinting studies of this compound-containing extracts. By generating a detailed profile of the alkaloids and other secondary metabolites present, researchers can use chemometric analysis to compare different samples. For instance, fingerprinting can be used to differentiate between plant samples from different geographical origins or processing methods.
Furthermore, by correlating the chemical fingerprint with biological activity data (a "spectrum-effect relationship"), scientists can pinpoint potential bioactive components. A study on Sinomenii Caulis used HPLC fingerprints combined with an anti-inflammatory assay to identify this compound as a major active compound. This metabolomics-based approach provides a holistic view of the herbal extract, moving beyond the analysis of a single marker compound to a more comprehensive understanding of its chemical makeup and therapeutic potential.
Interactions with Other Phytochemicals and Synergistic Research
Co-occurrence and Profiling of Menisperine with Other Alkaloids in Medicinal Plants
This compound is a constituent of several species within the Menispermaceae family, a plant family renowned for producing a wide array of alkaloids. The specific alkaloid profile can vary significantly between different genera and even different parts of the same plant. This compound is often isolated alongside a diverse group of other alkaloids, primarily of the bisbenzylisoquinoline, aporphine (B1220529), and protoberberine types.
In the rhizome of Menispermum dauricum, this compound is the most abundant alkaloid, accounting for approximately 0.7% of the total alkaloid content of 1-2%. worldscientific.com It co-exists with other significant alkaloids, including tetrandrine, dauricine, sinomenine (B1681799), daurinoline, and dauricolin. worldscientific.com Further studies on M. dauricum have identified additional co-occurring alkaloids such as acutumine, acutumidine, dechloroacutumine, dechloroacutumidine, and 1-epidechloroacutumine.
This compound has also been identified in Stephania japonica. This plant has a complex phytochemical profile that includes other alkaloids like aknadinine, epistephanine, hernandifoline, and magnoflorine (B1675912) in its aerial parts, and fangchinoline (B191232) and d-tetrandrine in its roots. biomedres.usbiomedres.us The genus Cocculus, another member of the Menispermaceae family, is also rich in alkaloids, though the specific co-occurrence with this compound is less documented. However, plants from this genus are known to contain compounds such as sinococuline (B217805) and cocculolidine. oup.com
The following table details the medicinal plants in which this compound is found and the other alkaloids that co-occur with it.
Table 1: Co-occurrence of this compound with Other Alkaloids
| Plant Species | Co-occurring Alkaloids |
|---|---|
| Menispermum dauricum | Acutumidine, Acutumine, Dauricine, Dauricolin, Daurinoline, Dechloroacutumidine, Dechloroacutumine, 1-Epidechloroacutumine, Magnoflorine, Sinomenine, Tetrandrine |
This table is interactive. Click on the headers to sort the data.
Investigation of Synergistic or Antagonistic Effects in Preclinical Models
The study of interactions between phytochemicals can reveal whether their combined effect is synergistic, additive, or antagonistic. mdpi.com A synergistic effect occurs when the combined therapeutic potential is greater than the sum of the individual effects. Conversely, antagonism happens when one compound hinders the action of another. mdpi.com These interactions are crucial as they can enhance efficacy or modulate activity in a biological system. mdpi.com
Currently, there is a limited number of preclinical studies specifically designed to investigate the synergistic or antagonistic effects of isolated this compound with other purified phytochemicals. Much of the research has focused on the effects of crude extracts or fractions, where the observed activity is the result of a complex mixture of compounds.
However, some research provides preliminary evidence suggesting potential synergistic interactions. A study on the cytotoxic activity of alkaloids from Menispermum dauricum against human hepatoma HepG2 cells found that a fraction containing this compound, thalifortine, cycleapeltine, and sutchuenenine exhibited good inhibitory activity on cell proliferation. mdpi.com This finding points towards a possible synergistic or additive effect among these co-occurring alkaloids in producing the observed anticancer activity.
While direct evidence from controlled preclinical models is sparse, the co-evolution of these complex alkaloid mixtures in plants suggests that their combined action may be a key aspect of their biological function. Further research is needed to isolate these interactions, using purified compounds in various combinations to elucidate specific synergistic or antagonistic relationships involving this compound. Such studies are essential for understanding the full therapeutic potential of this compound and for the development of rational, plant-based drug formulations.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 1-Epidechloroacutumine |
| Acutumidine |
| Acutumine |
| Aknadinine |
| Aristolochic acid I |
| Cycleapeltine |
| Dauricine |
| Dauricolin |
| Daurinoline |
| Dechloroacutumidine |
| Dechloroacutumine |
| Epistephanine |
| Fangchinoline |
| Hernandifoline |
| Magnoflorine |
| This compound |
| Sinococuline |
| Sinomenine |
| Sutchuenenine |
| Tetrandrine |
| Thalifortine |
Future Research Directions and Academic Significance of Menisperine Studies
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The complete biosynthetic pathway of Menisperine remains largely uncharacterized. While it is known to be a benzylisoquinoline alkaloid (BIA), the specific enzymes and intermediate steps leading to its formation are yet to be fully elucidated. researchgate.net Future research will likely focus on identifying and characterizing the enzymes responsible for the intricate chemical transformations in its synthesis. mdpi.com This involves a multi-faceted approach, including transcriptome mining, heterologous expression of candidate genes, and biochemical characterization of the resulting enzymes. biorxiv.org
Benzylisoquinoline alkaloids are a large and diverse group of metabolites, and understanding their biosynthesis is a significant area of research. researchgate.net The biosynthesis of these alkaloids involves a variety of enzyme families, including methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases. Studies on other complex alkaloids, such as reserpine (B192253) and mescaline, have demonstrated the power of combining genomic, transcriptomic, and metabolomic data to uncover novel biosynthetic enzymes and pathways. biorxiv.org A similar approach for this compound could reveal new enzymatic functions and regulatory mechanisms within the BIA pathway. The identification of these enzymes would not only provide a deeper understanding of plant secondary metabolism but also furnish valuable biocatalytic tools for the sustainable production of this compound and related compounds. mdpi.com
Identification of Novel Molecular Targets and Signaling Pathways
Current research has identified this compound as a potential inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation. chemfaces.com Studies have shown that this compound can inhibit inflammatory responses, suggesting its potential as an anti-inflammatory agent. chemfaces.combiocrick.com Further investigations have also pointed to its involvement with the MAPK signaling pathway. biocrick.com Molecular docking and dynamic simulation studies suggest that this compound may exert its effects through the negative regulation of the Braf protein, a component of the MAPK pathway. chemfaces.combiocrick.com
Future research should aim to identify other potential molecular targets and signaling pathways affected by this compound. This can be achieved through various methods, including network pharmacology and molecular docking, to predict and validate interactions between this compound and various protein targets. researchgate.netnih.gov For instance, integrated pharmacology network analyses have suggested that this compound, along with other compounds, may target key proteins like SRC, MAPK1, EGFR, and AKT1, which are implicated in conditions like coronary heart disease. biocrick.com Experimental validation of these predicted targets using techniques like luciferase reporter assays and analysis of downstream signaling molecules (e.g., IL-6, IL-8) will be crucial. chemfaces.com Uncovering these novel interactions will provide a more comprehensive understanding of this compound's mechanism of action and could reveal new therapeutic applications.
Development of Advanced Preclinical Models for Mechanistic Studies
To thoroughly investigate the mechanisms of action of this compound, the development and use of advanced preclinical models are essential. Traditional in vitro cell culture and in vivo animal models have been instrumental in initial pharmacological assessments. For example, mouse models of inflammation induced by agents like Pseudomonas aeruginosa have been used to demonstrate the protective effects of extracts containing this compound. Similarly, cell models such as RAW 264.7 macrophages are employed to study anti-inflammatory effects by measuring the inhibition of inflammatory mediators. researchgate.net
However, to gain deeper mechanistic insights, more sophisticated models are needed. The use of genetically engineered mouse models can help to pinpoint the specific role of targeted pathways in the observed pharmacological effects. Furthermore, three-dimensional (3D) models, such as organoids and tumor spheroids, are becoming increasingly valuable in preclinical research as they more accurately mimic the complex microenvironment of human tissues. researchgate.net For instance, patient-derived tumor organoids could be used to test the anti-tumor activity of this compound and to understand its effects on tumor growth and signaling pathways in a more clinically relevant context. The application of such advanced preclinical models will be critical for translating basic research findings into potential clinical applications.
Exploration of New Synthetic Paradigms for Complex Alkaloid Scaffolds
The chemical synthesis of complex alkaloids like this compound presents a significant challenge due to their intricate stereochemistry and multiple functional groups. mdpi.com While total synthesis of such molecules is a testament to the power of modern organic chemistry, developing new and more efficient synthetic strategies is a continuous area of research. Future work in this area could focus on the development of novel synthetic paradigms that allow for the rapid and stereoselective construction of the core alkaloid scaffold of this compound.
This could involve the exploration of new catalytic methods, the development of innovative cascade reactions, and the application of flow chemistry to streamline the synthesis process. Furthermore, semi-synthetic approaches, where the natural product is used as a starting material for the synthesis of analogs, could be a valuable strategy for exploring the structure-activity relationships of this compound. The insights gained from these synthetic endeavors will not only facilitate the production of this compound for further biological studies but will also contribute to the broader field of synthetic organic chemistry by providing new tools and strategies for the construction of complex natural products.
Integration of Multi-Omics Data for Comprehensive Systems Biology Approaches
A systems biology approach, which integrates data from multiple "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic view of the biological effects of this compound. cmbio.ioisbscience.org This approach moves beyond the traditional "one target, one drug" paradigm to a more comprehensive understanding of how a compound interacts with a complex biological system. researchgate.net By combining different omics datasets, researchers can construct detailed models of the molecular networks that are perturbed by this compound.
Future research should focus on generating and integrating multi-omics data from preclinical models treated with this compound. For example, transcriptomic analysis can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. cmbio.io The integration of this data can be facilitated by computational tools and network analysis platforms to identify key pathways and regulatory hubs that are modulated by this compound. This systems-level understanding can lead to the identification of novel biomarkers of drug response and provide a more complete picture of the compound's mechanism of action, ultimately guiding its development for potential therapeutic use.
Q & A
Q. What are the validated methodologies for isolating and characterizing Menisperine from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification . Characterization requires spectroscopic methods (NMR, MS) and comparison with reference spectra from peer-reviewed databases. Ensure purity via HPLC-UV or TLC, and report yield percentages with solvent ratios and temperature conditions to ensure reproducibility .
Q. How can researchers design experiments to evaluate this compound’s basic pharmacological properties (e.g., cytotoxicity, antioxidant activity)?
Methodological Answer: Use standardized in vitro assays:
- Cytotoxicity : MTT assay on cell lines (e.g., HepG2 or HEK293) with dose-response curves (IC₅₀ calculation) .
- Antioxidant Activity : DPPH radical scavenging assay or FRAP, including positive controls (e.g., ascorbic acid) and triplicate measurements to ensure statistical validity . Report results with mean ± SD and ANOVA for inter-group comparisons .
Q. What criteria should guide the selection of this compound concentrations in in vitro studies?
Methodological Answer: Base concentrations on:
- Literature precedents for structurally similar alkaloids.
- Preliminary dose-ranging experiments (e.g., 1–100 µM) to identify non-toxic ranges via cell viability assays .
- Pharmacologically relevant doses derived from bioavailability studies (if available) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability, half-life) be resolved?
Methodological Answer: Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., animal models, administration routes). Validate findings using:
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
Methodological Answer: Combine multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to track protein interaction networks .
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) . Validate hypotheses via CRISPR-Cas9 knockout models of candidate pathways .
Q. How should researchers address inconsistencies in this compound’s reported therapeutic effects across disease models?
Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :
- Replicate studies in standardized models (e.g., same cell line or animal strain).
- Use blinded, randomized designs to minimize bias .
- Perform systematic reviews with PRISMA guidelines to assess publication bias .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Methodological Answer:
Q. How can researchers optimize this compound’s solubility and stability in formulation studies?
Methodological Answer:
- Solubility : Screen co-solvents (PEG, cyclodextrins) via phase-solubility studies .
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring . Report degradation products and storage conditions in supplementary data .
Research Gaps and Future Directions
Q. What unexplored synergies exist between this compound and other alkaloids in polyherbal formulations?
Methodological Answer: Use combinatorial screening (e.g., Checkerboard assay) to identify additive/synergistic effects. Validate with isobolographic analysis and mechanistic studies on shared targets (e.g., NF-κB pathway) .
Q. How can AI/ML models enhance the prediction of this compound’s off-target effects or toxicity?
Methodological Answer: Train models on ToxCast or ChEMBL datasets using features like molecular descriptors and protein-ligand interaction fingerprints. Validate predictions with in vitro high-content screening (HCS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
